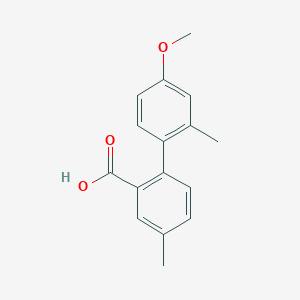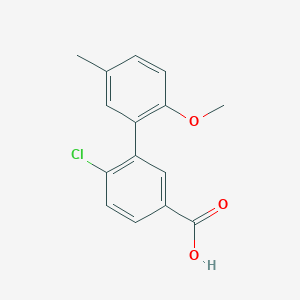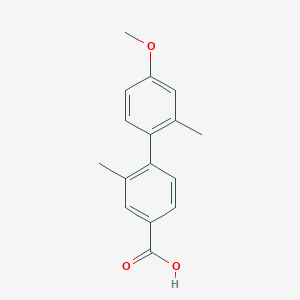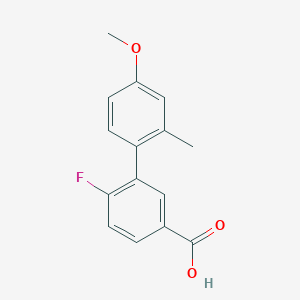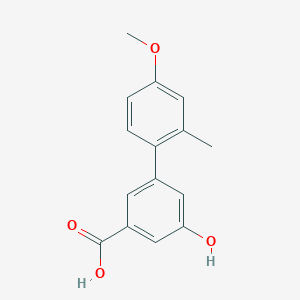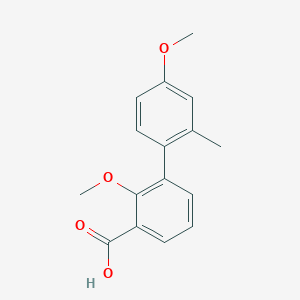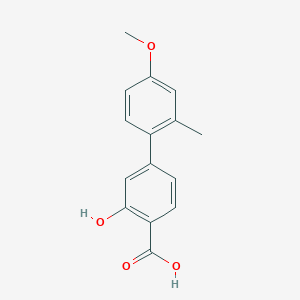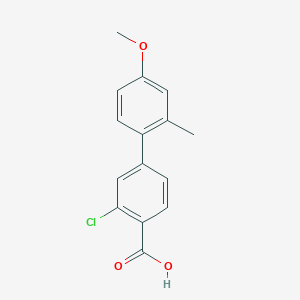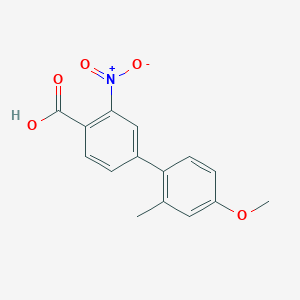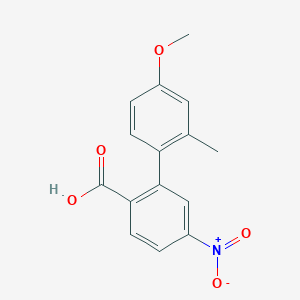
5-Chloro-3-(4-methoxy-2-methylphenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-3-(4-methoxy-2-methylphenyl)benzoic acid, also known as CMMBA, is a compound that has been studied for its various applications in scientific research. It is a type of benzoic acid, which is a carboxylic acid containing a benzene ring, and is composed of chlorine, methoxy, and methylphenyl groups. CMMBA is known to have a variety of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.
科学的研究の応用
5-Chloro-3-(4-methoxy-2-methylphenyl)benzoic acid, 95% has been studied for its various applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of various compounds, and as a chromogenic reagent for the determination of amines. It has also been used in the synthesis of various pharmaceutical compounds, such as anti-inflammatory drugs and antibacterial agents. Additionally, it has been used in the synthesis of various polymers, such as polyesters, polyurethanes, and polyamides.
作用機序
The exact mechanism of action of 5-Chloro-3-(4-methoxy-2-methylphenyl)benzoic acid, 95% is not yet fully understood. However, it is believed that the compound acts as a proton donor, which allows it to react with a variety of compounds. Additionally, it is believed that the compound has a strong affinity for electron-rich molecules, which allows it to form strong bonds with them. The compound is also believed to have a strong affinity for hydrogen bonds, which allows it to form strong bonds with other molecules.
Biochemical and Physiological Effects
5-Chloro-3-(4-methoxy-2-methylphenyl)benzoic acid, 95% has been studied for its biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. Additionally, it has been shown to have anti-microbial and anti-fungal properties, as well as to inhibit the growth of various bacteria. Furthermore, it has been shown to have anti-allergic properties, as well as to reduce the production of certain toxins.
実験室実験の利点と制限
5-Chloro-3-(4-methoxy-2-methylphenyl)benzoic acid, 95% has several advantages and limitations for laboratory experiments. One of the main advantages is that it is relatively easy to synthesize and is widely available. Additionally, it has a low cost and is relatively stable. However, it has a low solubility in water and is not very soluble in organic solvents. Furthermore, it can be toxic to humans and animals if not handled properly.
将来の方向性
There are several potential future directions for 5-Chloro-3-(4-methoxy-2-methylphenyl)benzoic acid, 95%. One potential direction is to further study its biochemical and physiological effects, as well as its mechanism of action. Additionally, further research could be done to explore its potential applications in the synthesis of pharmaceutical compounds and polymers. Furthermore, further research could be done to explore its potential uses in the treatment of various diseases, such as cancer and inflammation. Finally, further research could be done to explore the potential uses of 5-Chloro-3-(4-methoxy-2-methylphenyl)benzoic acid, 95% in the food industry, such as as a preservative or flavor enhancer.
合成法
5-Chloro-3-(4-methoxy-2-methylphenyl)benzoic acid, 95% can be synthesized through a variety of methods. One method involves the reaction of 4-methoxy-2-methylphenol with sodium chloroacetate and acetic acid. In this reaction, the sodium chloroacetate acts as the chlorinating agent, while the acetic acid acts as the catalyst. The reaction is conducted at a temperature of 80-85°C for several hours to ensure complete reaction. Another method involves the reaction of 4-methoxy-2-methylphenol with thionyl chloride. This reaction is conducted at a temperature of 50-60°C for several hours.
特性
IUPAC Name |
3-chloro-5-(4-methoxy-2-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-9-5-13(19-2)3-4-14(9)10-6-11(15(17)18)8-12(16)7-10/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVFAUWFPMZVPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=CC(=CC(=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80689978 |
Source


|
| Record name | 5-Chloro-4'-methoxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80689978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261960-55-7 |
Source


|
| Record name | 5-Chloro-4'-methoxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80689978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

